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molecular formula C13H10N2O2 B8527471 7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B8527471
M. Wt: 226.23 g/mol
InChI Key: MWFKGWHHZNMRFE-UHFFFAOYSA-N
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Patent
US08394792B2

Procedure details

To a 10 ml flask equipped with refluxing apparatus, 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one (48 mg, 0.21 mmol), phenyl boronic acid (PhB(OH)2, 28 mg, 0.23 mmol), triphenylphosphine (PPh3, 11 mg, 0.04 mmol), palladium acetate (Pd(OAc)2, 5 mg, 0.02 mmol), potassium carbonate (44 mg, 0.31 mmol) were dissolved in acetonitrile (1.6 ml) and water (0.4 ml). The mixture was heated to 90□ and then refluxed for 15 hours. The mixture was evaporated and water was added, and then the mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica eluting with a solvent of dichloromethane:methanol=30:1. The fractions containing the product were collected and evaporated to obtain pale-brown solid (21 mg, 44%).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Yield
44%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[N:11][C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[CH:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:13]1([C:2]2[CH:12]=[N:11][C:5]3[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=3[CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
BrC1=CC2=C(OCC(N2)=O)N=C1
Name
Quantity
28 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
11 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
44 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 10 ml flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 90□
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica eluting with a solvent of dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=C(OCC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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